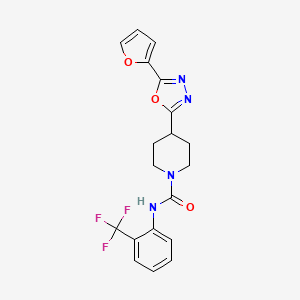

![molecular formula C15H11N3 B2897282 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline CAS No. 672951-60-9](/img/structure/B2897282.png)

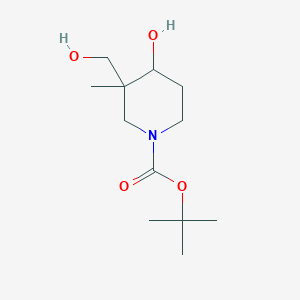

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is a heterocyclic compound . It belongs to an important class of heterocyclic compounds present in various biologically active agents . Some substituted pyrrolo[1,2-a]quinoxaline derivatives are utilized for novel and highly potent 5-HT3 receptor agonists . Furthermore, many pyrrolo[1,2-a]quinoxaline derivatives have been proven to possess other biological activities, including antimalarial activity, antitumor activity, HIV-1 reverse transcriptase inhibitors, human protein kinase CK2 inhibitors, PARP-1 inhibitors, non-peptide glucagon receptor antagonists, and so on .

Synthesis Analysis

The synthesis of pyrrolo[1,2-a]quinoxalines has been accomplished by using various approaches. One of these approaches involves intramolecular cyclization of functionalized N-phenylpyrroles, leading to the closure of the pyrazine ring . An efficient method was developed for the one-pot construction of pyrrolo[1,2-a]quinoxalines via a Cu (ii)-catalyzed domino reaction between 2-(1H-pyrrol-1-yl)anilines and alkylsilyl peroxides . This reaction proceeds through C–C bond cleavage and new C–C and C–N bond formation .Molecular Structure Analysis

The molecular formula of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline is C11H9NO . The average mass is 171.195 Da and the monoisotopic mass is 171.068420 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline include C–C bond cleavage and new C–C and C–N bond formation . The reaction proceeds according to a radical mechanism in the presence of an iridium catalyst and PhI (OAc) 2 .科学的研究の応用

Electrochemical and Optical Properties

The compound has been used in the synthesis of a novel dithieno [3,2-b:2’,3’-d]pyrrole (DTP) derivative . The corresponding polymer was obtained via electrochemical polymerization, and its electrochemical and optical properties were discussed in detail . The polymer film exhibited a reversible electrochromic behavior with a high optical contrast and coloration efficiency .

Antimicrobial Activity

Pyrrolo[1,2-a]quinoxaline derivatives have shown antimicrobial activity . They have been studied as potential antiparasitic agents, including antimalarial and anti-Leishmania agents .

Antifungal Activity

These compounds have also demonstrated antifungal activity . They have been assessed for their in vitro antifungal effect on six strains of Candida species .

Antitumor and Antileukemic Activity

Pyrrolo[1,2-a]quinoxaline derivatives have been studied for their potential antitumor and antileukemic activities.

Kinase Inhibitory Activity

These compounds have been applied as inhibitors of human protein kinase CK2 and AKT kinase . They have also shown inhibitory effects on enzymes RAD51 .

Analgesic Activity

Some of these compounds have shown to possess analgesic activity .

Tuberculostatic Activity

Pyrrolo[1,2-a]quinoxaline derivatives have also demonstrated tuberculostatic activity .

Fluorescent Probes

4-(2-Arylidenehydrazinyl)pyrrolo[1,2-a]quinoxalines have been used as fluorescent probes .

These applications provide motivation for synthetic chemists to develop new, simple methods for the preparation of pyrrolo[1,2-a]quinoxaline derivatives .

作用機序

Target of Action

It is known that similar pyrrolo[1,2-a]quinoxaline derivatives have been studied as ligands of5-HT3 receptors , inhibitors of human protein kinase CK2, AKT kinase , enzymes RAD51, FAAH, and MAGL , as well as the protein tyrosine phosphatase 1B .

Mode of Action

It is known that similar compounds have been applied as ligands of 5-ht3 receptors, inhibitors of human protein kinase ck2, akt kinase, enzymes rad51, faah, and magl, as well as the protein tyrosine phosphatase 1b . This suggests that the compound may interact with these targets, leading to changes in their activity.

Biochemical Pathways

Given the targets mentioned above, it can be inferred that the compound may affect pathways related toserotonin signaling (5-HT3 receptors) , cellular growth and proliferation (protein kinases CK2 and AKT) , DNA repair (RAD51) , and lipid signaling (FAAH and MAGL) .

Result of Action

Similar compounds have shown to possessanalgesic , antileukemic , and tuberculostatic activity . This suggests that the compound may have similar effects.

特性

IUPAC Name |

4-pyrrol-1-ylpyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-2-7-13-12(6-1)16-15(17-9-3-4-10-17)14-8-5-11-18(13)14/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIBFNRFWIPNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C3=CC=CN23)N4C=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

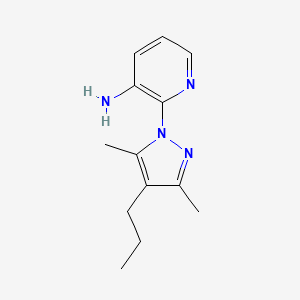

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)acetamide hydrochloride](/img/structure/B2897205.png)

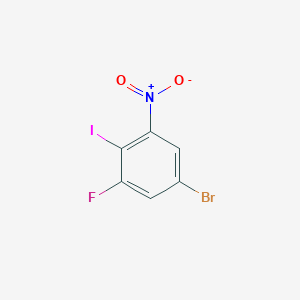

![benzo[d][1,3]dioxol-5-yl(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2897206.png)

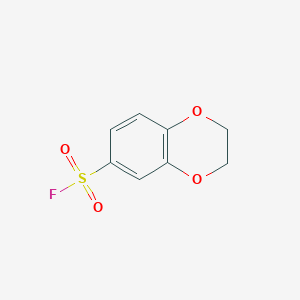

![2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(p-tolyl)acetamide](/img/structure/B2897208.png)

![Ethyl 5-(furan-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2897211.png)

![2-Chloro-N-[4-methoxy-3-(trifluoromethyl)phenyl]-N-methylacetamide](/img/structure/B2897212.png)

![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide](/img/structure/B2897220.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2897221.png)